N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-3,5-dimethylisoxazole-4-sulfonamide
Description
N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-3,5-dimethylisoxazole-4-sulfonamide is a heterocyclic sulfonamide derivative featuring a thiazolo[3,2-a]pyrimidin-5-one core. This bicyclic system is substituted with 6,7-dimethyl groups and linked to a phenyl ring at position 2.
Properties
IUPAC Name |
N-[3-(6,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S2/c1-10-11(2)20-19-23(18(10)24)16(9-28-19)14-6-5-7-15(8-14)22-29(25,26)17-12(3)21-27-13(17)4/h5-9,22H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCFZLQAOLUUKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N(C1=O)C(=CS2)C3=CC(=CC=C3)NS(=O)(=O)C4=C(ON=C4C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-3,5-dimethylisoxazole-4-sulfonamide typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Thiazolopyrimidine Core:
- Starting with a suitable thiazole derivative, the core structure is formed through cyclization reactions involving appropriate reagents and catalysts.
- Example: Cyclization of 2-aminothiazole with a diketone under acidic conditions.
-
Attachment of the Phenyl Group:
- The phenyl group is introduced via a coupling reaction, such as Suzuki or Heck coupling, using a phenylboronic acid or a halogenated phenyl derivative.
-
Formation of the Isoxazole Ring:
- The isoxazole ring is synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene.
Mechanism of Action
The mechanism of action of N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-3,5-dimethylisoxazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Pathways involved include metabolic pathways where the compound acts as an inhibitor or modulator.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to sulfonamide derivatives with heterocyclic cores, as identified in agrochemical contexts . Key structural and functional differences are summarized below:
Table 1: Structural and Functional Comparison
Key Structural Differences
Heterocyclic Core: The target compound’s thiazolo-pyrimidinone core differs from flumetsulam’s triazolo-pyrimidine and oxadixyl’s oxazolidinone. The thiazolo system’s sulfur atom may enhance π-stacking interactions, while the 5-oxo group could influence hydrogen-bonding patterns .
Substituent Effects: The 3,5-dimethylisoxazole sulfonamide in the target compound introduces steric bulk and electron-withdrawing effects, contrasting with flumetsulam’s 2,6-difluorophenyl group, which improves lipophilicity and membrane permeability . The 6,7-dimethyl groups on the thiazolo-pyrimidinone may hinder enzyme binding compared to flumetsulam’s single methyl group on the triazolo-pyrimidine.
Hydrogen Bonding and Crystallography: highlights that hydrogen-bonding networks in crystals are critical for stability and solubility. The target compound’s 5-oxo group and sulfonamide may form distinct hydrogen bonds compared to triazolo-pyrimidines or oxazolidinones, affecting its formulation .
Functional Implications
- Herbicidal Activity: Flumetsulam’s triazolo-pyrimidine core is optimized for ALS inhibition, while the target compound’s thiazolo-pyrimidinone may target different residues due to steric and electronic differences.
- Fungicidal Potential: Oxadixyl’s oxazolidinone moiety targets oomycete fungi, whereas the dimethylisoxazole in the target compound might confer activity against other pathogens.
- Bioavailability : The dimethylisoxazole sulfonamide could enhance solubility relative to triaziflam’s triazine, but this requires experimental validation.
Biological Activity
N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-3,5-dimethylisoxazole-4-sulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological activities, and relevant case studies.
1. Synthesis of the Compound
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route may include:
- Condensation Reactions : Combining thiazolo[3,2-a]pyrimidine derivatives with isoxazole and sulfonamide moieties under acidic conditions.
- Purification Techniques : Utilization of recrystallization or chromatography to isolate the desired product with high purity.
Antimicrobial Properties
Recent studies have indicated that derivatives of thiazolo[3,2-a]pyrimidines exhibit significant antimicrobial activity. For example:
- Activity Against Mycobacterium tuberculosis : Some derivatives have shown effectiveness against both wild-type and resistant strains of M. tuberculosis, indicating their potential as anti-tuberculosis agents .
Antitumor Activity
The compound's structural features suggest potential antitumor properties. In vitro studies have demonstrated:
- Cytotoxicity Against Cancer Cell Lines : Compounds similar in structure have been tested against various cancer cell lines, showing IC50 values in the micromolar range, which indicates promising cytotoxic effects .
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound likely interacts with specific enzymes or receptors involved in disease pathways.
- Cellular Uptake : Its lipophilic nature allows for efficient cellular penetration, facilitating its action on intracellular targets.
Case Study 1: Antimicrobial Efficacy
A study assessed the efficacy of various thiazolo[3,2-a]pyrimidine derivatives against bacterial strains. The results showed that certain modifications led to enhanced antibacterial properties:
- Modified Compounds : Specific substitutions on the thiazole ring improved activity against Gram-positive bacteria.
Case Study 2: Antitumor Activity in Vivo
In vivo experiments using animal models demonstrated that compounds similar to this compound exhibited significant tumor reduction:
5. Conclusion
This compound presents a promising avenue for further research due to its notable biological activities. Its synthesis is well-established, and preliminary studies indicate significant antimicrobial and antitumor potential. Continued exploration into its mechanism of action and optimization of its pharmacological properties could lead to new therapeutic agents in treating infectious diseases and cancer.
Q & A
Q. What are the common synthetic routes for synthesizing this compound, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions with careful control of solvents, temperature, and catalysts. For example:
- Step 1 : Condensation of thiazolo[3,2-a]pyrimidine precursors with substituted phenyl intermediates under reflux in N,N-dimethylformamide (DMF) or toluene, using bases like K₂CO₃ to facilitate nucleophilic substitution .
- Step 2 : Sulfonamide coupling via reaction with 3,5-dimethylisoxazole-4-sulfonyl chloride in anhydrous dichloromethane at 0–5°C to preserve functional group integrity .
- Key Variables : Solvent polarity (e.g., DMF for polar intermediates), reaction time (6–24 hours), and stoichiometric ratios (1:1.1 for limiting reagents) to minimize side products .
| Reaction Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Temperature | 25°C (RT) to 80°C | Higher temps accelerate kinetics but risk decomposition |
| Solvent | DMF, toluene | DMF enhances solubility of polar intermediates |
| Catalyst | K₂CO₃, NaH | Base strength affects deprotonation efficiency |
Q. How is the molecular structure confirmed post-synthesis?
- Methodological Answer : Structural validation employs:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm proton environments and carbon connectivity. For example, the thiazolo-pyrimidine core shows distinct deshielded protons at δ 7.8–8.2 ppm .
- Infrared Spectroscopy (IR) : Peaks at 1680–1700 cm⁻¹ confirm the C=O stretch of the oxo-thiazolo-pyrimidine moiety .
- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement (R-factor < 0.05) resolves bond lengths and angles, critical for verifying fused heterocyclic systems .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., NMR vs. IR) be resolved during structural analysis?
- Methodological Answer : Contradictions arise from overlapping signals or dynamic processes (e.g., tautomerism). Mitigation strategies include:
- Multi-Technique Cross-Validation : Combine 2D NMR (COSY, HSQC) to resolve proton-carbon correlations and confirm connectivity .
- Variable-Temperature NMR : Identify dynamic equilibria (e.g., keto-enol tautomerism) by observing signal splitting at low temperatures .
- Computational DFT Modeling : Compare experimental IR peaks with simulated spectra (e.g., Gaussian 09) to assign ambiguous stretches .
Q. What are best practices for crystallographic refinement using SHELX in resolving disordered regions of this compound?
- Methodological Answer : SHELXL refinement requires:
- Disorder Modeling : Split atoms into multiple positions with occupancy factors summing to 1.0. For example, flexible isoxazole-sulfonamide groups often exhibit rotational disorder .
- Hydrogen Bond Restraints : Apply DFIX and DANG restraints based on Etter’s graph-set analysis (e.g., R₂²(8) motifs) to stabilize refinement .
- Validation Tools : Use Coot for real-time electron density map inspection and PLATON for symmetry checks .
| Refinement Metric | Target Value | Example from Evidence |
|---|---|---|
| R-factor | < 0.05 | 0.033 achieved in [13] |
| Data-to-Parameter Ratio | > 5:1 | 9.1 in [13] |
Q. How can molecular docking predict biological activity, and what are its limitations for this compound?
- Methodological Answer :
- Docking Workflow :
Target Selection : Use PDB structures (e.g., 14-α-demethylase, 3LD6) relevant to hypothesized activity (e.g., antifungal) .
Ligand Preparation : Optimize compound geometry via Merck Molecular Force Field (MMFF) minimization .
Binding Affinity Scoring : AutoDock Vina or Glide SP scoring to rank poses, focusing on hydrogen bonds with catalytic residues (e.g., His374 in 3LD6) .
- Limitations : Docking neglects solvation effects and protein flexibility. Validate with MD simulations or in vitro assays .
Q. How to design experiments for analyzing hydrogen bonding patterns in crystal structures?
- Methodological Answer :
- Graph-Set Analysis : Classify H-bond motifs (e.g., chains, rings) using Etter’s rules. For example, N–H···O=C interactions in sulfonamide groups often form C(4) chains .
- Temperature-Dependent SCXRD : Collect data at 100 K to reduce thermal motion and resolve weak H-bonds (e.g., C–H···O) .
- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., % H-bonding vs. van der Waals) via CrystalExplorer .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
